molecular formula C11H9NO2 B348477 2-(Quinolin-6-YL)acetic acid CAS No. 5622-34-4

2-(Quinolin-6-YL)acetic acid

Cat. No.: B348477
CAS No.: 5622-34-4
M. Wt: 187.19g/mol
InChI Key: CFVILHFXMRQYSG-UHFFFAOYSA-N
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Description

2-(Quinolin-6-YL)acetic acid is a compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, quinoline derivatives have been noted for their diverse chemical reactivity .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Antiviral Applications : Derivatives of 2-(Quinolin-3-yl) acetic acid are identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block the integrase interactions with viral DNA and its cellular cofactor LEDGF, thereby cooperatively inhibiting HIV-1 replication. They block multiple steps of HIV-1 integration, offering potential for further development as antiretroviral compounds (J. Kessl et al., 2012).

  • Agricultural Use : Derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid have been studied for their potential as low-toxic stimulators of rhizogenesis in plant microclonal propagation. These derivatives have shown high stimulating effects on rhizogenesis in vitro in Paulownia explants, indicating their potential utility in agriculture (M. Zavhorodnii et al., 2022).

  • Chemical Analysis and Synthesis : The synthesis and structural analysis of various quinoline derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been a subject of study. These analyses include spectroscopic characterization and theoretical studies using methods like density functional theory (DFT), providing insights into their structural and vibrational properties (E. Romano et al., 2012).

  • Pharmacological Research : Research into novel quinoxalinones as aldose reductase (ALR2) inhibitors indicates that some derivatives, including 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, show potent and selective effects. These compounds also exhibit antioxidant activity, relevant for combating diabetic complications (X. Qin et al., 2015).

  • Antimicrobial Applications : Certain 2-(Quinolin-4-yloxy)acetamides have shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds have demonstrated intracellular activity against the bacilli in infected macrophages, indicating their potential in tuberculosis treatment (K. Pissinate et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to hazard classifications . It may cause skin irritation and may be harmful if absorbed through the skin, swallowed, or inhaled .

Properties

IUPAC Name

2-quinolin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVILHFXMRQYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472649
Record name 2-(QUINOLIN-6-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-34-4
Record name 2-(QUINOLIN-6-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 24 h. After that reaction mixture cooled to rt and pH adjusted to 5 using 10% sodium hydroxide solution. To this methanol (350 ml) and sulphuric acid (3 ml) was added and heated to 100° C. for 24 h. Reaction mixture filtered through celite and filtrate was evaporated on rotavapour to obtain the residue. pH of the residue was adjusted to 5 using 4% NaOH solution and extracted with EtOAc. EtOAc layer was dried on anhydrous Na2SO4 and EtOAc removed on rotavapour to obtain the crude. Crude was purified by column using EtOAc and Petether as eluent to obtain methyl-2-(quinolin-6-yl)acetate (11.2 g). Methyl-2-(quinolin-6-yl)acetate (11.2 g) was dissolved in Methanol (8 ml) and water (8 ml) and added sodium hydroxide (3.3 g, 82 mmol). This mixture stirred for 30 mins and methanol removed on rotavapour to obtain the residue. Residue was acidified to pH 5 using 0.8 N HCl to obtain the solid. Solid was filtered and dried to obtain the title compound (8.2 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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